molecular formula C24H24ClN5O2 B2370720 3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877622-19-0

3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2370720
CAS-Nummer: 877622-19-0
Molekulargewicht: 449.94
InChI-Schlüssel: PKDLWFSSWHIORJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that interact with various biological targets, including adenosine receptors and enzymes involved in neurotransmitter metabolism. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C21H22ClN5O2\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_2

This structure indicates the presence of a chlorobenzyl group and a purine-like core, which are essential for its biological interactions.

Biological Activity Overview

Research has demonstrated that purine derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on:

  • Adenosine receptors (ARs) : These receptors are critical in various physiological processes and are implicated in several diseases.
  • Monoamine oxidase B (MAO-B) : An enzyme involved in the metabolism of neurotransmitters, targeting this enzyme may have implications for neurodegenerative disorders.

Adenosine Receptor Affinity

The compound has shown significant affinity for both A1 and A2A adenosine receptors. In studies involving similar purine derivatives:

  • K_i values were reported as follows:
    • A1 receptor: 180 nM
    • A2A receptor: 282 nM

These values indicate a moderate affinity that could be leveraged for therapeutic applications targeting these receptors .

Monoamine Oxidase B Inhibition

The inhibition of MAO-B is crucial for managing conditions like Parkinson's disease. The compound exhibited an IC50 value of approximately 508 nM against human MAO-B. This suggests that it could serve as a potential lead compound for developing MAO-B inhibitors .

Study 1: Multi-target Drug Design

In a study focusing on multi-target drugs, derivatives similar to the compound were synthesized and screened for their ability to inhibit both adenosine receptors and MAO-B. The findings indicated that compounds with specific substitutions at the purine core exhibited enhanced selectivity and potency against these targets. For instance:

  • A derivative with a different substituent showed K_i values of 217 nM (A1) and 268 nM (A2A), alongside an IC50 of 260 nM for MAO-B inhibition .

Study 2: Cytostatic Activity

Another study evaluated the cytostatic effects of related purine derivatives on cancer cell lines. Compounds with similar structures demonstrated IC50 values ranging from 0.01 to 10 µM against leukemia cell lines. This suggests that modifications on the purine scaffold can lead to significant antitumor activity .

Summary Table of Biological Activities

Biological TargetActivity TypeMeasurement (nM or µM)
A1 Adenosine ReceptorAffinityK_i = 180
A2A Adenosine ReceptorAffinityK_i = 282
Monoamine Oxidase BInhibitionIC50 = 508
Cytostatic ActivityAgainst leukemia cellsIC50 = 0.01 - 10

Eigenschaften

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-8-10-19(25)11-9-18)29-14-5-13-28(23(29)26-21)15-12-17-6-3-2-4-7-17/h2-4,6-11H,5,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDLWFSSWHIORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.